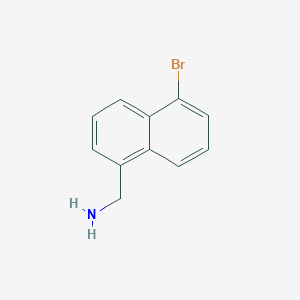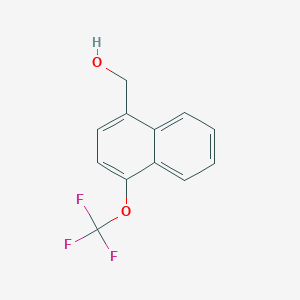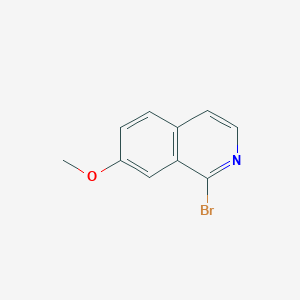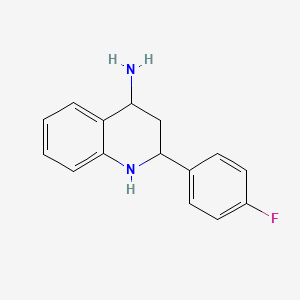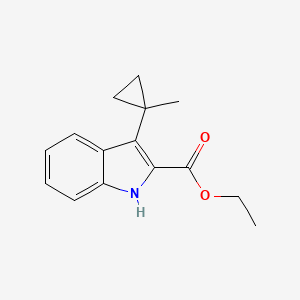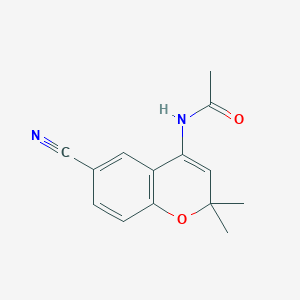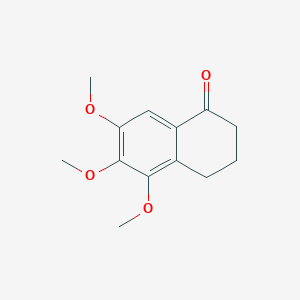
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one is a chemical compound with a complex structure that includes three methoxy groups attached to a dihydronaphthalene core
Preparation Methods
The synthesis of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route includes the methylation of a naphthalene derivative followed by reduction and cyclization reactions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, pressures, and the use of specific catalysts.
Chemical Reactions Analysis
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more saturated form.
Substitution: Methoxy groups can be replaced with other substituents under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various effects, depending on the context of its use.
Comparison with Similar Compounds
Similar compounds to 5,6,7-Trimethoxy-3,4-dihydronaphthalen-1(2H)-one include other methoxy-substituted naphthalene derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activity
Properties
CAS No. |
20875-63-2 |
|---|---|
Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-7-9-8(5-4-6-10(9)14)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3 |
InChI Key |
WJEXEEMYPRLYDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCCC(=O)C2=C1)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3,4'-Bipyridine]-3',5'-dicarboxylic acid](/img/structure/B11872154.png)
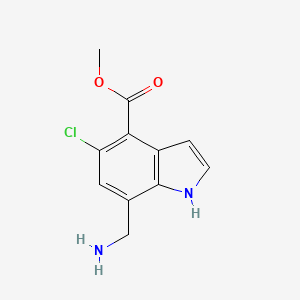
![(3-(Dimethylamino)imidazo[5,1-a]isoquinolin-1-yl)methanol](/img/structure/B11872167.png)
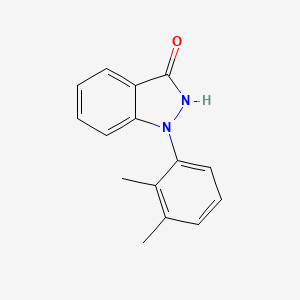
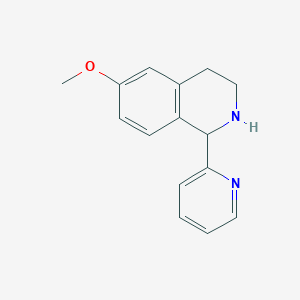
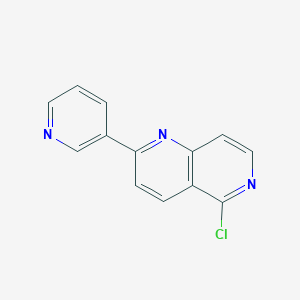
![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
